molecular formula C26H29FN2O6 B12013991 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12013991
M. Wt: 484.5 g/mol
InChI Key: SWKPLRZFYPEBPO-ZNTNEXAZSA-N
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Description

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one family, characterized by a bicyclic core substituted with aromatic and heterocyclic groups. Key structural features include:

  • Aroyl group: A 3-fluoro-4-methoxybenzoyl moiety at position 4, contributing electron-withdrawing and steric effects due to fluorine and methoxy substituents .
  • N1-substituent: A 3-(4-morpholinyl)propyl chain, introducing polarity and hydrogen-bonding capacity via the morpholine ring .

Its molecular formula is C₃₁H₃₂F N₂O₆, with a molecular weight of 547.6 g/mol.

Properties

Molecular Formula

C26H29FN2O6

Molecular Weight

484.5 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29FN2O6/c1-33-19-7-4-17(5-8-19)23-22(24(30)18-6-9-21(34-2)20(27)16-18)25(31)26(32)29(23)11-3-10-28-12-14-35-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+

InChI Key

SWKPLRZFYPEBPO-ZNTNEXAZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound’s action.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-withdrawing groups (e.g., -F, -CF₃, -Cl) on the aroyl or aryl rings enhance thermal stability (higher melting points) but may reduce solubility in polar solvents .
  • Methoxy groups improve solubility due to increased polarity, as seen in the target compound’s 4-methoxyphenyl substituent .

Substitution at N1 Position

  • Hydroxypropyl groups (e.g., in compound 20 ) exhibit moderate yields (17–62%) but lower thermal stability (melting points 205–265°C) compared to morpholine derivatives .

Impact of Aryl Substituents

  • Trifluoromethyl groups (e.g., in compound 25 ) reduce synthetic yields (9%) due to steric hindrance during cyclization.

Biological Activity

The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of a pyrrolone core and various substituents, suggest significant interactions with biological targets, which may lead to therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C22H28FNO4C_{22}H_{28}FNO_4, and its structure includes:

  • A fluoro-methoxybenzoyl group
  • A hydroxy group
  • A morpholinyl propyl side chain

These functional groups are critical in modulating the compound's biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The hydroxy and fluoro groups enhance its binding capabilities, potentially leading to modulation of signaling pathways associated with disease processes.

Biological Activity Overview

Research has indicated that the compound exhibits promising activities against various cancer cell lines, particularly melanoma. The following table summarizes key findings related to its biological activity:

Activity Cell Line IC50 (µM) Mechanism of Action
CytotoxicityUACC-62 (melanoma)0.274Inhibition of BRAF signaling pathways
Inhibition of tubulin polymerizationB16-F10 (murine melanoma)Not specifiedInduction of cell cycle arrest in G2/M phase
Growth inhibitionMDA-MB-435 (multi-drug resistant melanoma)0.200Induction of reactive oxygen species leading to apoptosis

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited the growth of melanoma cell lines, showing an IC50 value as low as 0.274 µM against UACC-62. This indicates a high potency compared to standard treatments like Vemurafenib .
  • Mechanistic Insights : The mechanism involves targeting the BRAF protein, which is crucial in melanoma progression. The presence of a morpholinyl group enhances the binding affinity to BRAF, leading to significant inhibition of tumor growth .
  • In Vivo Studies : In murine models, the compound exhibited tumor growth inhibition without apparent toxicity, suggesting a favorable therapeutic index . This supports its potential use as a treatment for resistant melanoma strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the side chains significantly affect biological activity:

  • The propylene linker and the 4-methoxyphenyl ring are essential for high affinity and effective complex formation with BRAF.
  • Variations in substituents on the phenyl rings also influence activity, with electron-donating groups enhancing efficacy .

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